![molecular formula C11H16N2O2 B1484873 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 2092581-87-6](/img/structure/B1484873.png)
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years . For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .
Chemical Reactions Analysis
Pyrazoles can be formed through various reactions. One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
The study of pyrazole-4-carboxylic acid derivatives, such as 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid, focuses on their structural, spectral, and theoretical properties. Research has combined experimental and theoretical studies to characterize these compounds through methods such as NMR, FT-IR spectroscopy, and X-ray diffraction. This comprehensive approach provides insights into their molecular conformation, electronic transitions, and potential reactivity based on HOMO–LUMO energy levels (Viveka et al., 2016).
Synthesis and Molecular Interaction
Pyrazole-4-carboxylic acid derivatives are synthesized through various chemical reactions, leading to complex hydrogen-bonded structures. These structures are analyzed to understand their synthesis routes, molecular conformation, and hydrogen bonding patterns. The knowledge gained from these studies aids in the development of new synthetic methodologies and the exploration of their potential applications in materials science and pharmaceuticals (Asma et al., 2018).
Coordination Chemistry
The formation of coordination complexes from pyrazole-dicarboxylate acid derivatives with transition metals illustrates the ligand properties of these compounds. These studies reveal their ability to chelate metal ions, resulting in mononuclear complexes with diverse geometries and properties. Such research is crucial for developing new materials with potential applications in catalysis, molecular recognition, and as precursors for more complex coordination polymers (Radi et al., 2015).
Pharmaceutical Applications
While specifically excluding information on drug use, dosage, and side effects, it's notable that the research into pyrazole-4-carboxylic acid derivatives also encompasses their potential biological activities. Studies have synthesized various derivatives to explore their pharmacological potentials, such as anti-inflammatory, analgesic, and antibacterial properties. These investigations aim to identify new therapeutic agents based on the pyrazole scaffold (Menozzi et al., 1994).
Direcciones Futuras
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties. This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the study of pyrazole derivatives remains a promising area for future research.
Propiedades
IUPAC Name |
1-[(3,3-dimethylcyclobutyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2)3-8(4-11)6-13-7-9(5-12-13)10(14)15/h5,7-8H,3-4,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZVIGRGPORECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN2C=C(C=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


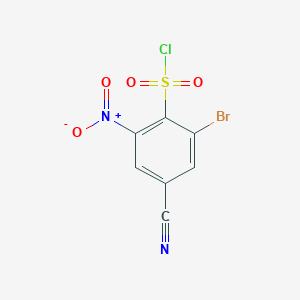
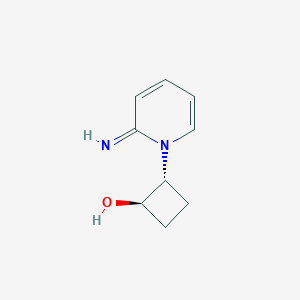

![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)
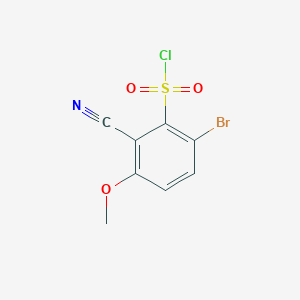
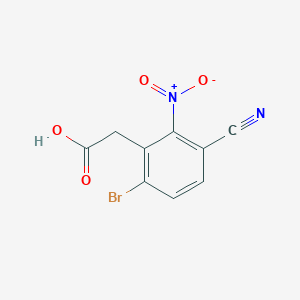
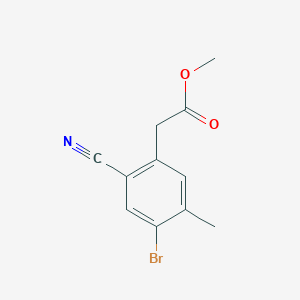

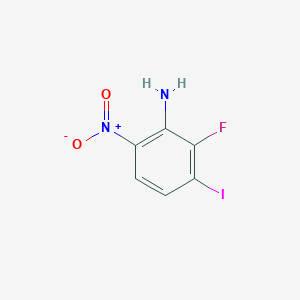
![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)
![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)

![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)

